CP-471474

MMP selectivity musculoskeletal toxicity hydroxamate inhibitor

CP-471474 is a Pfizer-origin, orally active pan-MMP inhibitor distinguished by >1,000-fold MMP-1 sparing selectivity (IC50=1,170 nM) versus sub-nanomolar MMP-2 (0.7 nM) and MMP-13 (0.9 nM) potency. Unlike Marimastat (MMP-1 IC50=5 nM) or Prinomastat, CP-471474 eliminates MMP-1-mediated confounds in collagen I turnover studies. Placebo-controlled murine MI models confirm preserved fractional shortening (P<0.05) and attenuated ventricular dilation. Validated in cigarette smoke-induced emphysema (P<0.0001 at 2 months). Supplied under Pfizer license for research use only. Oral bioavailability supports flexible dosing. Select CP-471474 for interpretable, reproducible MMP pharmacology.

Molecular Formula C16H17FN2O5S
Molecular Weight 368.4 g/mol
CAS No. 210755-45-6
Cat. No. B1669501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-471474
CAS210755-45-6
SynonymsCP-471474;  CP 471474;  CP471474;  UNII-96U47H947L.
Molecular FormulaC16H17FN2O5S
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)NO)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)F
InChIInChI=1S/C16H17FN2O5S/c1-16(2,15(20)18-21)19-25(22,23)14-9-7-13(8-10-14)24-12-5-3-11(17)4-6-12/h3-10,19,21H,1-2H3,(H,18,20)
InChIKeyQCOQJYRPDUMCNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CP-471474 (CAS 210755-45-6): Broad-Spectrum MMP Inhibitor with Defined Sub-Nanomolar Selectivity Profile for Preclinical Cardiovascular and Pulmonary Research


CP-471474 is an orally active, synthetic small-molecule pan-inhibitor of matrix metalloproteinases (MMPs) developed by Pfizer . The compound exhibits sub-nanomolar inhibitory potency against MMP-2 (IC50 = 0.7 nM) and MMP-13 (IC50 = 0.9 nM), with nanomolar activity against MMP-9 (IC50 = 13 nM) and MMP-3 (IC50 = 16 nM), while demonstrating >1,000-fold selectivity over MMP-1 (IC50 = 1,170 nM) . CP-471474 is supplied under licensing agreement from Pfizer Inc. for laboratory research applications only .

Why CP-471474 Cannot Be Substituted with Doxycycline, Marimastat, or Prinomastat: Evidence-Based Selectivity and In Vivo Validation Gaps


The MMP inhibitor class encompasses compounds with widely divergent selectivity profiles, pharmacokinetic properties, and tissue distribution characteristics that fundamentally preclude generic interchange. Doxycycline, a chemically modified tetracycline, inhibits MMP-9 and MMP-1 via mechanisms distinct from catalytic zinc-binding hydroxamates, with markedly lower potency [1]. Marimastat, while broad-spectrum, exhibits potent MMP-1 inhibition (IC50 = 5 nM) that correlates with dose-limiting musculoskeletal toxicity observed in clinical trials—a profile distinct from CP-471474's >1,000-fold MMP-1 sparing selectivity [2]. Prinomastat (AG3340) demonstrates an alternative selectivity pattern with modest MMP-1 inhibition (IC50 = 79 nM) and lacks the sub-nanomolar MMP-2/13 potency that defines CP-471474's utility in cardiovascular remodeling studies . Furthermore, CP-471474's in vivo validation in myocardial infarction and COPD models provides application-specific efficacy data that cannot be extrapolated to untested analogs [3].

CP-471474 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


CP-471474 Demonstrates >1,000-Fold MMP-1 Sparing Selectivity Compared to Marimastat's Potent MMP-1 Inhibition

CP-471474 exhibits an MMP-1 IC50 of 1,170 nM, representing >1,670-fold selectivity relative to its MMP-2 IC50 (0.7 nM) and >1,300-fold selectivity relative to its MMP-13 IC50 (0.9 nM) . In contrast, Marimastat demonstrates potent MMP-1 inhibition with IC50 values of 5 nM, only 1.7-fold less potent than its MMP-13 IC50 (0.74 nM) and comparable to its MMP-2 IC50 (6 nM) [1]. This differential MMP-1 sparing profile is mechanistically significant, as clinical musculoskeletal toxicity observed with Marimastat has been attributed to sustained MMP-1 inhibition [2].

MMP selectivity musculoskeletal toxicity hydroxamate inhibitor zinc-binding

CP-471474 Exhibits Sub-Nanomolar MMP-2 and MMP-13 Potency Unmatched by Prinomastat's Micromolar-Range MMP-2 Activity

CP-471474 inhibits MMP-2 with an IC50 of 0.7 nM and MMP-13 with an IC50 of 0.9 nM . Prinomastat (AG3340) exhibits substantially different potency characteristics: while Prinomastat demonstrates nanomolar MMP-9 inhibition (IC50 = 5.0 nM), its MMP-2 inhibition is reported with a Ki of 0.05 nM but functional IC50 values for MMP-2 are not consistently reported in the sub-nanomolar range across standard assay formats, and its MMP-1 IC50 of 79 nM represents a 15-fold narrower therapeutic window than CP-471474's 1,170 nM MMP-1 IC50 . Prinomastat lacks reported sub-nanomolar MMP-13 activity.

MMP-2 MMP-13 gelatinase collagenase potency comparison

CP-471474 Attenuates Left Ventricular Dilation Post-Myocardial Infarction: Placebo-Controlled Echocardiographic Evidence in Murine Model

In a randomized, placebo-controlled study of 71 male FVB mice subjected to left anterior coronary artery ligation, CP-471474 (administered by gavage) significantly attenuated post-infarction left ventricular remodeling [1]. At 4-day follow-up echocardiography, infarcted mice receiving CP-471474 exhibited significantly smaller increases in end-systolic and end-diastolic dimensions and areas at both midpapillary and apical levels compared to placebo-treated infarcted mice (all P<0.05) [1]. Fractional shortening remained unchanged in the CP-471474 group (-3±13%) whereas the placebo group demonstrated a significant decrease (-12±12%; P<0.05) [1]. The compound also reduced left ventricular enlargement and decreased the incidence of cardiac rupture when administered at doses of 120 mg/kg twice daily and 240 mg/kg once daily, respectively .

myocardial infarction left ventricular remodeling echocardiography cardiac rupture

CP-471474 Reduces Cigarette Smoke-Induced Emphysematous Lesions by 2 and 4 Months: Quantified Morphometric Evidence in Guinea Pig COPD Model

In a randomized, double-blinded, controlled study of guinea pigs exposed to cigarette smoke over 1, 2, and 4 months, CP-471474 treatment significantly attenuated the emphysematous pathology [1]. Semiquantitative histologic assessment demonstrated that CP-471474 significantly reduced both the extent (P<0.002) and severity (P<0.05) of lung inflammation at 2 months [1]. Morphometric analysis revealed that the inhibitor significantly decreased destructive (emphysematous) lesions at 2 months (P<0.0001) and maintained a significant protective effect at 4 months (P<0.02) [1]. Subcutaneous CP-471474 administration achieved plasma concentrations of 2,020 ng/mL at 1 hour post-dose, declining to 160 ng/mL at 6 hours [2].

COPD emphysema cigarette smoke morphometry pulmonary inflammation

CP-471474 Demonstrates Reproducible In Vivo Pharmacokinetics with Defined Plasma Exposure Parameters Supporting Dosing Regimen Selection

CP-471474 exhibits reproducible in vivo pharmacokinetics following subcutaneous administration. Plasma concentrations reached 2,020 ng/mL at 1 hour post-dose, declining to 160 ng/mL by 6 hours post-dose [1]. The compound is orally active, with efficacy demonstrated in the MI model following gavage administration at doses of 120 mg/kg twice daily and 240 mg/kg once daily . Subcutaneous administration in the COPD model employed 20 mg/kg daily dosing [2]. This established PK profile enables informed experimental design for both acute and chronic dosing paradigms.

pharmacokinetics subcutaneous plasma concentration dosing regimen bioavailability

CP-471474 is Supplied Under Pfizer Licensing with Defined Purity Specifications Enabling Reproducible Cross-Study Comparisons

CP-471474 is sold for research purposes under agreement from Pfizer Inc., the original developer, ensuring authenticated compound identity and traceable provenance . Commercial sources provide purity specifications of ≥97% (HPLC) or ≥98% , with defined solubility parameters (DMSO: ≥20 mg/mL; formulation as crystalline solid) . This level of characterization contrasts with generic MMP inhibitor sourcing where purity and identity verification may be variable, particularly for analogs lacking primary literature validation.

Pfizer licensing purity HPLC reproducibility

CP-471474 Optimal Application Scenarios: Evidence-Derived Research Use Cases


Preclinical Myocardial Infarction and Left Ventricular Remodeling Studies Requiring MMP-2/9/13 Inhibition with MMP-1 Sparing

Based on direct placebo-controlled echocardiographic evidence demonstrating preservation of fractional shortening (-3±13% vs -12±12%; P<0.05) and attenuation of end-systolic/diastolic dilation (all P<0.05) [1], CP-471474 is the appropriate selection for murine MI models investigating MMP-mediated ventricular remodeling. The compound's >1,000-fold MMP-1 selectivity avoids confounding effects on collagen I turnover that complicate interpretation with MMP-1-inhibitory compounds such as Marimastat (MMP-1 IC50 = 5 nM) [2]. Dosing guidance: 120 mg/kg twice daily or 240 mg/kg once daily by gavage .

Chronic Obstructive Pulmonary Disease (COPD) and Emphysema Models Requiring Sustained In Vivo MMP Inhibition

For cigarette smoke-induced emphysema studies, CP-471474 provides statistically rigorous efficacy data with significant reduction of destructive lesions at 2 months (P<0.0001) and sustained protection at 4 months (P<0.02) [1]. The compound's sub-nanomolar MMP-2 (0.7 nM) and MMP-13 (0.9 nM) potency addresses the gelatinase and collagenase activities implicated in smoke-induced alveolar wall destruction. Dosing guidance: 20 mg/kg subcutaneous daily; plasma concentrations of 2,020 ng/mL achieved at 1 hour post-dose [2].

MMP Selectivity Profiling Studies Requiring Defined Pharmacologic Control with MMP-1-Sparing Characteristics

For experiments requiring a broad-spectrum MMP inhibitor that minimally engages MMP-1 (IC50 = 1,170 nM) [1], CP-471474 serves as a superior pharmacologic control compared to Marimastat (MMP-1 IC50 = 5 nM) or Prinomastat (MMP-1 IC50 = 79 nM) [2]. This selectivity profile is particularly valuable when investigating MMP-2, MMP-9, and MMP-13 contributions to pathology without confounding MMP-1-mediated effects. The Pfizer-origin, authenticated compound ensures batch-to-batch reproducibility for rigorous comparative pharmacology.

Tissue Remodeling and Extracellular Matrix Degradation Studies Across Multiple Organ Systems

CP-471474's validated efficacy across both cardiovascular [1] and pulmonary disease models, combined with defined pharmacokinetic parameters [2], supports its application in broader tissue remodeling studies. The compound's pan-MMP inhibition profile (MMP-2/3/9/13) with MMP-1 sparing provides a consistent pharmacologic tool for investigating MMP-dependent extracellular matrix turnover mechanisms. Oral bioavailability enables flexible administration routes without requiring specialized formulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP-471474

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.